molecular formula C8H5ClN2O2 B1427135 5-chloro-6-nitro-1H-indole CAS No. 1423120-30-2

5-chloro-6-nitro-1H-indole

Cat. No. B1427135
CAS RN: 1423120-30-2
M. Wt: 196.59 g/mol
InChI Key: GANDYYHXXQGUSH-UHFFFAOYSA-N
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Description

5-chloro-6-nitro-1H-indole is a chemical compound with the molecular formula C8H5ClN2O2 . It is a derivative of indole, a heterocyclic aromatic organic compound, which is a significant system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of 5-chloro-6-nitro-1H-indole is characterized by an indole core, which is a benzene ring fused to a pyrrole ring, with a chlorine atom at the 5-position and a nitro group at the 6-position .


Physical And Chemical Properties Analysis

5-chloro-6-nitro-1H-indole has a molecular weight of 196.59 . It is a yellow solid and should be stored at 0-8°C . The InChI code is 1S/C8H5ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H .

Scientific Research Applications

Anti-Hypertensive Drug Development

Indole alkaloids such as Ajmalicine are used as anti-hypertensive drugs. Research into 5-chloro-6-nitro-1H-indole may uncover its potential as a novel anti-hypertensive agent .

Cancer Treatment

Vinblastine, an indole derivative, is applied in the treatment of various kinds of cancer. The unique structure of 5-chloro-6-nitro-1H-indole might offer new pathways for cancer treatment research .

Anti-HIV Research

Novel indolyl derivatives have been reported for their potential anti-HIV properties5-chloro-6-nitro-1H-indole could be a candidate for developing new anti-HIV medications through molecular docking studies .

Antiproliferative Agents

Indole derivatives have been synthesized and tested for their antiproliferative effects against various human cell lines. This suggests that 5-chloro-6-nitro-1H-indole could also be investigated for its antiproliferative properties .

Antiviral Applications

The synthesis of pyrimidine-derived indole ribonucleosides has shown promise for in vitro antiviral activities. As such, 5-chloro-6-nitro-1H-indole may have potential applications in antiviral drug development .

Antibacterial Research

Substituted indoles have been found effective in destroying persister cells of various bacteria by damaging their membranes. This indicates a possible application for 5-chloro-6-nitro-1H-indole in the development of new antibacterial agents .

Safety and Hazards

5-chloro-6-nitro-1H-indole is considered hazardous. It is harmful if swallowed, causes serious eye irritation, and may cause genetic defects . Safety precautions include using personal protective equipment, washing thoroughly after handling, and avoiding formation of dust and aerosols .

properties

IUPAC Name

5-chloro-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANDYYHXXQGUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-nitro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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